molecular formula C6H9N3 B8776829 1-(1H-imidazol-5-yl)cyclopropan-1-amine

1-(1H-imidazol-5-yl)cyclopropan-1-amine

Cat. No.: B8776829
M. Wt: 123.16 g/mol
InChI Key: YNTVDZPCOFEWKM-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-5-yl)cyclopropan-1-amine is a cyclopropane-containing primary amine with a 1H-imidazole substituent. The cyclopropane ring introduces steric rigidity and electronic effects, while the imidazole moiety provides hydrogen-bonding and aromatic interaction capabilities.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C6H9N3/c7-6(1-2-6)5-3-8-4-9-5/h3-4H,1-2,7H2,(H,8,9)

InChI Key

YNTVDZPCOFEWKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=CN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-imidazol-5-yl)cyclopropan-1-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-imidazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(1H-imidazol-5-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

    Imidazole: A basic five-membered ring structure with two non-adjacent nitrogen atoms.

    Cyclopropylamine: A simple cyclopropyl group attached to an amine.

Comparison: 1-(1H-imidazol-5-yl)cyclopropan-1-amine is unique due to the combination of the imidazole ring and the cyclopropyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to its individual components .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(1H-imidazol-5-yl)cyclopropan-1-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features Reference
This compound C6H9N3 123.16 Cyclopropane-amine + imidazole (no methylation Rigid cyclopropane, primary amine Target Compound
1-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine C7H11N3 137.18 Methyl group on imidazole N1 Enhanced stability, altered H-bonding
1-(1-Methyl-1H-pyrazol-5-yl)cyclopropan-1-amine C7H11N3 137.18 Pyrazole ring (adjacent N atoms) Different aromaticity, electronic profile
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C4H7ClF3N 175.56 Trifluoromethyl group on cyclopropane High lipophilicity, metabolic stability
2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine hydrochloride C7H14ClN3 175.66 Branched alkyl chain (no cyclopropane) Flexible backbone, improved solubility

Key Observations :

  • Cyclopropane vs.
  • Substituent Effects : Methylation of the imidazole N1 (as in ) may improve metabolic stability by blocking oxidative metabolism. Conversely, the pyrazole analog exhibits distinct electronic properties due to its nitrogen arrangement, which could alter π-π stacking interactions.

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